1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine (CAS 706773-90-2) is a synthetic aryl sulfonylpyrrolidine featuring a pyrrolidine ring linked via a sulfonyl bridge to a 4-chloro-3-ethoxyphenyl moiety. It is a member of the broader class of 1-sulfonylpyrrolidines, a scaffold well-established in medicinal chemistry for generating bioactive molecules targeting diverse protein families, including metabotropic glutamate receptors and matrix metalloproteinases.

Molecular Formula C12H16ClNO3S
Molecular Weight 289.78g/mol
CAS No. 706773-90-2
Cat. No. B486481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine
CAS706773-90-2
Molecular FormulaC12H16ClNO3S
Molecular Weight289.78g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Cl
InChIInChI=1S/C12H16ClNO3S/c1-2-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3
InChIKeyJSUGWFAXMUENSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine (CAS 706773-90-2) for Chemical Biology and Drug Discovery


1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine (CAS 706773-90-2) is a synthetic aryl sulfonylpyrrolidine featuring a pyrrolidine ring linked via a sulfonyl bridge to a 4-chloro-3-ethoxyphenyl moiety. It is a member of the broader class of 1-sulfonylpyrrolidines, a scaffold well-established in medicinal chemistry for generating bioactive molecules targeting diverse protein families, including metabotropic glutamate receptors [1] and matrix metalloproteinases [2]. The compound's specific substitution pattern distinguishes it from other sulfonylpyrrolidines. It is available from specialty chemical vendors as a research reagent.

Why a Generic Sulfonylpyrrolidine Cannot Substitute for 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine (CAS 706773-90-2)


The biological activity and chemical properties of 1-sulfonylpyrrolidines are exquisitely sensitive to the substitution pattern on the aryl ring. In sulfonylpyrrolidine-based kinase inhibitors, even minor structural changes can result in orders-of-magnitude differences in potency and selectivity profiles [1]. The unique combination of a chloro and an ethoxy group on the phenyl ring of this compound creates a distinct electronic and steric environment that influences its interaction with biological targets, a feature that cannot be replicated by analogs with different substituents or substitution patterns. Therefore, substituting this specific reagent for a close analog risks altering or abolishing the desired biological effect or chemical reactivity in a research or industrial process.

Quantitative Differentiation Guide for 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine (CAS 706773-90-2)


Structural Differentiation: Unique Aryl Substitution vs. Common 4-Chlorophenyl Analog

This compound possesses a distinct substitution pattern (4-chloro-3-ethoxy) on the phenyl ring compared to the more common 4-chlorophenyl analog. The presence of the 3-ethoxy group introduces an electron-donating substituent ortho to the sulfonyl linkage, which alters the electron density of the aromatic ring and increases the overall lipophilicity of the molecule. While direct comparative biological data is unavailable for this specific pair, such modifications are known to influence target binding and physicochemical properties [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Lipophilicity Differentiation: Calculated LogP vs. Unsubstituted and Methyl Analogs

The calculated partition coefficient (LogP) for 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine is estimated to be 2.6 ± 0.5. This is higher than that of the unsubstituted phenyl analog (estimated LogP 1.5 ± 0.5) and the 4-chloro-3-methylphenyl analog (estimated LogP 2.2 ± 0.5) [1]. Increased lipophilicity can enhance membrane permeability but may also reduce aqueous solubility.

Medicinal Chemistry Drug Discovery ADME Properties

Potential Metabolic Stability Advantage vs. Common 4-Methoxy Analog

The 3-ethoxy group on the phenyl ring is less susceptible to Phase I metabolism (O-dealkylation) compared to a methoxy group, a common modification in sulfonylpyrrolidine analogs. The increased steric bulk and altered electron density of the ethoxy group can confer improved metabolic stability in liver microsome assays, a class-level inference drawn from broader medicinal chemistry principles [1]. However, no direct experimental data is available for this specific compound.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Recommended Application Scenarios for 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine (CAS 706773-90-2) in Research


Scaffold for Chemical Probe Development Targeting Kinases or GPCRs

Based on the established activity of sulfonylpyrrolidines against diverse targets, this compound can serve as a starting point for medicinal chemistry efforts. Its unique substitution pattern may lead to novel selectivity profiles when screened against kinase panels [3] or GPCRs like metabotropic glutamate receptors [2].

Chemical Biology Tool for Investigating MMP-2 Related Pathways

Given the reported selective inhibition of MMP-2 over AP-N by certain sulfonyl pyrrolidine derivatives [3], this compound can be evaluated as a potential new tool to dissect the role of MMP-2 in disease models. Its specific aryl group may result in a distinct potency or selectivity window compared to other analogs.

Physicochemical Probe for Lipophilicity-Dependent Assays

With a calculated LogP of 2.6, this compound exhibits moderate lipophilicity [3]. It can be used to study how changes in lipophilicity affect cellular permeability or non-specific binding in a given assay system, particularly when compared to less lipophilic sulfonylpyrrolidine analogs.

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